chemical structure and physicochemical properties of 1,1-Dimethyl-3-(4-nitrophenyl)urea
chemical structure and physicochemical properties of 1,1-Dimethyl-3-(4-nitrophenyl)urea
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1,1-Dimethyl-3-(4-nitrophenyl)urea. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and material science who require a detailed understanding of this substituted urea compound. While specific experimental data for this molecule is limited in publicly accessible literature, this guide synthesizes available information, data from structurally similar compounds, and established principles of organic chemistry to present a thorough and insightful resource.
Introduction: The Significance of Substituted Ureas
The urea scaffold is a cornerstone in medicinal chemistry and materials science, prized for its ability to form stable hydrogen bonds with biological targets and to self-assemble into ordered supramolecular structures.[1] The derivatization of urea allows for the fine-tuning of its electronic, steric, and lipophilic properties, leading to a vast array of compounds with diverse biological activities and material characteristics. Phenylurea derivatives, in particular, have found significant applications as herbicides, enzyme inhibitors, and building blocks for polymers.[2] 1,1-Dimethyl-3-(4-nitrophenyl)urea, a member of this class, incorporates a dimethylated amine and a nitrophenyl group, features that are expected to confer specific chemical reactivity and biological activity. This guide aims to elucidate the key characteristics of this compound, providing a foundational understanding for its potential use in research and development.
Chemical Structure and Identification
The molecular structure of 1,1-Dimethyl-3-(4-nitrophenyl)urea consists of a central urea core asymmetrically substituted with a dimethylamino group on one nitrogen and a 4-nitrophenyl group on the other.
Molecular Formula: C₉H₁₁N₃O₃[3]
Molecular Weight: 209.20 g/mol [3]
CAS Number: 7159-97-9[3]
Synonyms:
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N,N-Dimethyl-N'-(4-nitrophenyl)urea
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Urea, N,N-dimethyl-N'-(4-nitrophenyl)-[3]
Structural Elucidation: A Spectroscopic Perspective
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (N(CH₃)₂), likely in the range of 2.8-3.2 ppm. The aromatic protons of the 4-nitrophenyl ring will appear as two doublets in the downfield region (typically 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The N-H proton of the urea linkage will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would feature a signal for the carbonyl carbon of the urea group around 150-160 ppm. The two methyl carbons would appear as a single peak in the aliphatic region (around 35-40 ppm). The aromatic carbons would show distinct signals, with the carbon attached to the nitro group being the most deshielded.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the urea carbonyl group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration will be visible as a band or multiple bands in the region of 3200-3400 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209.20). Fragmentation patterns would likely involve cleavage of the urea linkage and loss of the nitro group.
Physicochemical Properties: A Blend of Prediction and Analogy
Precise, experimentally verified physicochemical data for 1,1-Dimethyl-3-(4-nitrophenyl)urea are scarce. The following table summarizes predicted values from chemical suppliers and inferred properties based on related compounds. It is crucial to note that these values should be considered as estimates until experimentally confirmed.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid nature of similar phenylurea compounds. |
| Boiling Point | 423.2 °C at 760 mmHg | [3] (Predicted) |
| Density | 1.323 g/cm³ | [3] (Predicted) |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like DMSO, DMF, and acetone. | General solubility trends for phenylurea herbicides and other urea derivatives.[4] |
| pKa | Not available. The N-H proton is weakly acidic. | The electron-withdrawing nitro group will increase the acidity of the N-H proton compared to unsubstituted phenylurea. |
| Flash Point | 209.7 °C | [3] (Predicted) |
| Refractive Index | 1.618 | [3] (Predicted) |
Synthesis of 1,1-Dimethyl-3-(4-nitrophenyl)urea: A Proposed Methodology
While a specific, detailed protocol for the synthesis of 1,1-Dimethyl-3-(4-nitrophenyl)urea is not explicitly documented in readily available literature, a reliable synthetic route can be designed based on well-established methods for the preparation of unsymmetrical ureas.[5] The most common and direct approach involves the reaction of an isocyanate with an amine.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting 4-nitrophenyl isocyanate with dimethylamine.
Figure 1. Proposed synthetic workflow for 1,1-Dimethyl-3-(4-nitrophenyl)urea.
Detailed Experimental Protocol (Proposed)
Materials:
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4-Nitrophenyl isocyanate
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Dimethylamine (as a solution in THF or as a gas)
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Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenyl isocyanate (1.0 equivalent) in anhydrous THF or DCM under a nitrogen atmosphere.
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Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of dimethylamine (1.1 equivalents) in THF dropwise to the stirred isocyanate solution over 30 minutes. Alternatively, bubble dimethylamine gas through the solution at a controlled rate.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
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Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,1-Dimethyl-3-(4-nitrophenyl)urea as a solid.
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Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and melting point determination.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive isocyanate with atmospheric moisture, which would lead to the formation of an unwanted symmetrical diarylurea byproduct.
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Anhydrous Solvents: Similarly, anhydrous solvents are essential to avoid side reactions of the isocyanate.
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Controlled Addition at Low Temperature: The slow, dropwise addition of dimethylamine at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
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Stoichiometry: A slight excess of the amine is often used to ensure the complete consumption of the more expensive isocyanate.
Potential Applications and Biological Activity
While specific biological activities of 1,1-Dimethyl-3-(4-nitrophenyl)urea are not well-documented, its structural features suggest potential applications in several areas, primarily based on the known activities of related phenylurea compounds.
Herbicidal Activity
Phenylurea derivatives are a well-established class of herbicides that act by inhibiting photosynthesis at the Photosystem II (PSII) level. They bind to the D1 protein of the PSII complex, blocking electron transport and leading to plant death.[6] The specific substituents on the phenyl ring and the urea nitrogens significantly influence the herbicidal potency and crop selectivity. The presence of the 4-nitro group, a strong electron-withdrawing substituent, in 1,1-Dimethyl-3-(4-nitrophenyl)urea suggests that it may possess herbicidal properties. Further screening and structure-activity relationship (SAR) studies would be necessary to validate this potential.
Sources
- 1. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
